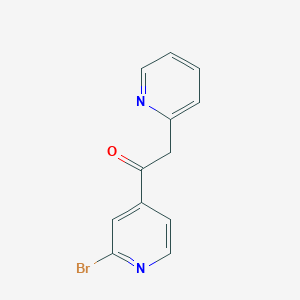
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone typically involves the bromination of pyridine derivatives. One common method involves the reaction of 2-pyridin-2-ylethanone with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and heterocyclic compounds, which have significant applications in medicinal chemistry and materials science .
科学的研究の応用
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and ligands for metal complexes.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
作用機序
The mechanism of action of 1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom plays a crucial role in these interactions by enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-(2-Bromopyridin-4-yl)pyrrolidin-2-one
- 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Uniqueness
1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is unique due to its specific substitution pattern and the presence of both bromine and pyridine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C12H9BrN2O |
|---|---|
分子量 |
277.12 g/mol |
IUPAC名 |
1-(2-bromopyridin-4-yl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C12H9BrN2O/c13-12-7-9(4-6-15-12)11(16)8-10-3-1-2-5-14-10/h1-7H,8H2 |
InChIキー |
LKEFQAPJECEKMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CC(=O)C2=CC(=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















